

# Discontinuation of GSK3326595 Clinical Trials: A Comparative Analysis of PRMT5 Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK3326595

Cat. No.: B607829

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The clinical development of **GSK3326595**, a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), was discontinued despite showing some signs of clinical activity. This guide provides a comprehensive analysis of the reasons behind the termination of **GSK3326595** clinical trials, alongside a comparative look at other PRMT5 inhibitors in development. The information is intended for researchers, scientists, and drug development professionals to understand the landscape of PRMT5 inhibition in oncology.

## Reasons for Discontinuation of GSK3326595

The discontinuation of the clinical trial program for **GSK3326595** was not attributed to overwhelming safety concerns but rather to strategic portfolio prioritization by GlaxoSmithKline (GSK).

The phase 1/2 study, known as Study 208809 (NCT03614728), evaluating **GSK3326595** in patients with myeloid malignancies, was terminated in February 2022. According to GSK, this decision was due to "prioritization within the synthetic lethal portfolio" following the company's fourth-quarter earnings release. At the time of termination, the trial had enrolled approximately 10% of its target.

Similarly, the phase 1 METEOR-1 trial (NCT02783300) in patients with advanced solid tumors and non-Hodgkin lymphoma (NHL) showed modest efficacy and a manageable safety profile. Despite some observed clinical responses, the overall results likely did not meet the threshold for further development in a competitive oncology landscape.

## Comparative Analysis of PRMT5 Inhibitors

Several other pharmaceutical companies are developing PRMT5 inhibitors, each with unique properties and in various stages of clinical investigation. This section compares **GSK3326595** with other notable PRMT5 inhibitors.

### Quantitative Data Summary

The following table summarizes the key clinical trial data for **GSK3326595** and selected alternative PRMT5 inhibitors.

Compound	Developer	Trial Identifier	Patient Population	Key Efficacy Results	Key Safety Findings	Development Status
GSK3326595	GlaxoSmithKline	METEOR-1 (NCT02783300)	Advanced Solid Tumors & NHL	ORR: 10% in NHL (2 CRs); 3 PRs in solid tumors (2 in ACC, 1 in ER+ breast cancer).[1]	Most common TRAEs: fatigue, anemia, nausea.[1] Grade 3 TRAEs: 46%; Grade 4 TEAEs: 7%.	Discontinued
GSK3326595	GlaxoSmithKline	Study 208809 (NCT03614728)	Myeloid Malignancies	Limited clinical activity in heavily pretreated patients.[2][3]	Consistent with other PRMT5 inhibitors.[2][3]	Discontinued
JNJ-64619178	Janssen	NCT03573310	Advanced Solid Tumors, NHL, Lower-Risk MDS	ORR: 5.6% overall; 11.5% in ACC.	DLT: Thrombocytopenia.	Ongoing
PF-06939999	Pfizer	NCT03854227	Advanced/Metastatic Solid Tumors	2 PRs (1 HNSCC, 1 NSCLC).	DLTs: thrombocytopenia, anemia, neutropenia.	Discontinued (Strategic)

PRT811	Prelude Therapeutics	NCT04089449	Advanced Solid Tumors, CNS Lymphoma, High-Grade Glioma	Displayed clinical activity in glioma and metastatic uveal melanoma.	Acceptable safety profile. Any-grade TEAEs: 98.4%; Grade ≥3 TEAEs: 52.5%.	Ongoing
AMG 193	Amgen	NCT05094336	MTAP-null Advanced/Metastatic Solid Tumors	First-in-human trial, data not yet mature.	DLTs, TEAEs, SAEs are primary endpoints.	Ongoing

ACC: Adenoid Cystic Carcinoma; CR: Complete Response; DLT: Dose-Limiting Toxicity; ER+: Estrogen Receptor Positive; HNSCC: Head and Neck Squamous Cell Carcinoma; MDS: Myelodysplastic Syndromes; NHL: Non-Hodgkin Lymphoma; NSCLC: Non-Small Cell Lung Cancer; ORR: Overall Response Rate; PR: Partial Response; SAE: Serious Adverse Event; TEAE: Treatment-Emergent Adverse Event; TRAE: Treatment-Related Adverse Event.

## Experimental Protocols

Below are the generalized methodologies for the key clinical trials cited. For detailed protocols, referring to the specific clinical trial registry is recommended.

### GSK3326595 (METEOR-1; NCT02783300)

- Study Design: A phase 1, open-label, first-in-human, dose-escalation and expansion study.<sup>[1]</sup>
- Patient Population: Adult patients with advanced metastatic solid tumors or non-Hodgkin lymphoma who had relapsed/refractory disease or no standard of care.<sup>[1]</sup>
- Intervention: **GSK3326595** administered orally.

- Primary Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics, and to determine the recommended phase 2 dose (RP2D).[4]
- Secondary Objectives: To evaluate the preliminary clinical activity.[5]

## GSK3326595 (Study 208809; NCT03614728)

- Study Design: A phase 1/2, open-label, multicenter study.[6]
- Patient Population: Adult patients with relapsed/refractory myelodysplastic syndrome (MDS), chronic myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML) that evolved from MDS.[7]
- Intervention: **GSK3326595** monotherapy.[7]
- Primary Objectives: To assess safety, tolerability, and clinical activity (Clinical Benefit Rate). [7]

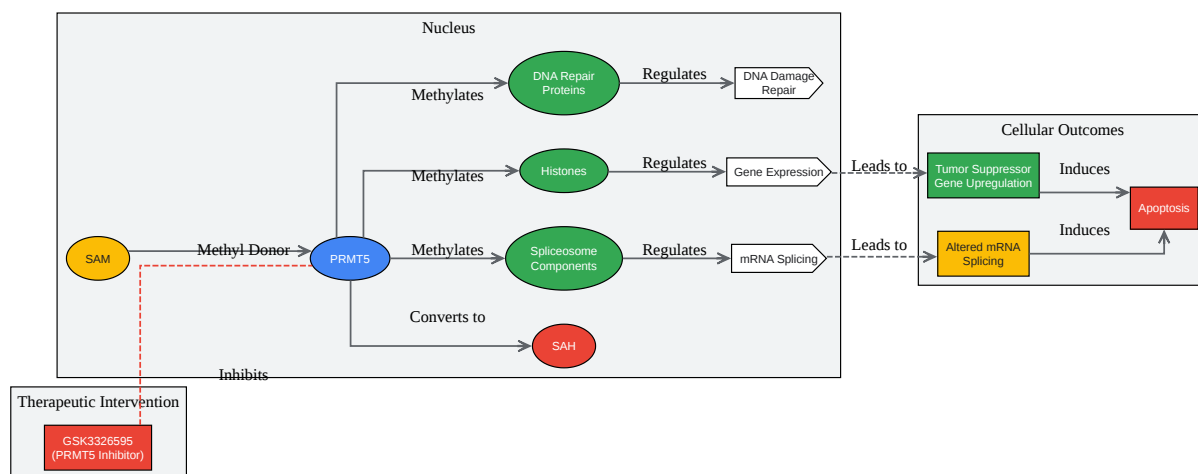
## JNJ-64619178 (NCT03573310)

- Study Design: A phase 1, open-label, multicenter, dose-escalation and expansion study.[8]
- Patient Population: Adult patients with relapsed/refractory B-cell NHL or advanced solid tumors.
- Intervention: JNJ-64619178 administered orally.[3]
- Primary Objectives: To identify the maximum tolerated dose (MTD) and/or RP2D(s).[3]

## Visualizations

### PRMT5 Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of PRMT5 in cellular processes and how its inhibition by drugs like **GSK3326595** is intended to exert anti-tumor effects. PRMT5 symmetrically dimethylates arginine residues on various histone and non-histone proteins, thereby regulating gene expression, mRNA splicing, and DNA damage repair.[9]

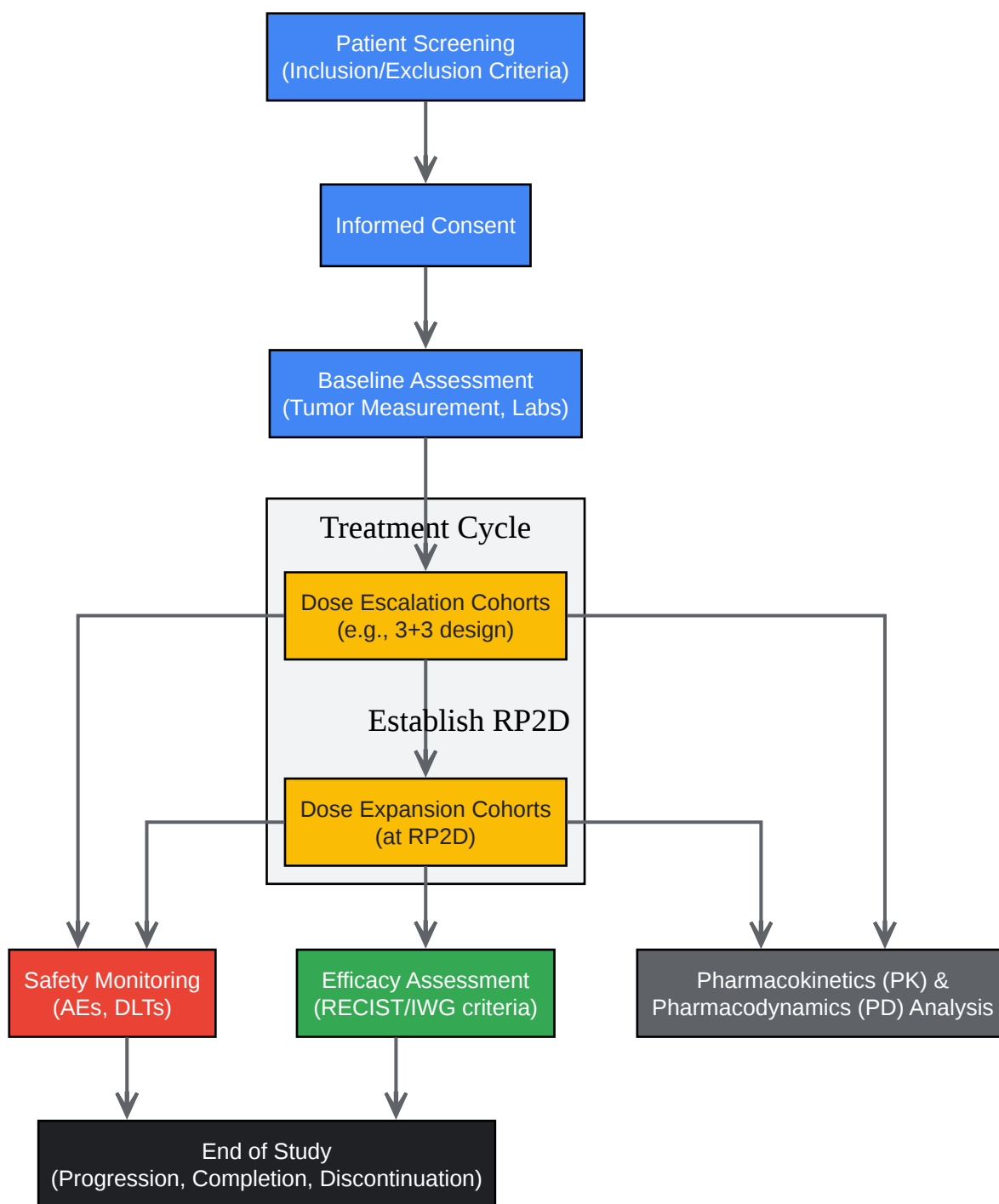


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Caption: PRMT5 signaling and the mechanism of **GSK3326595** action.

## General Clinical Trial Workflow

The following diagram outlines a typical workflow for the phase 1 clinical trials of the PRMT5 inhibitors discussed.



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Caption: Generalized workflow for Phase 1 PRMT5 inhibitor trials.

In conclusion, while **GSK3326595** showed a degree of clinical activity, its development was halted primarily due to strategic business decisions. The broader landscape of PRMT5 inhibitors remains active, with several agents progressing through clinical trials, highlighting the

continued interest in this therapeutic target. The data and methodologies presented here offer a comparative framework for understanding the development trajectory of this class of drugs.

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